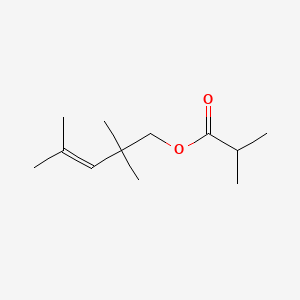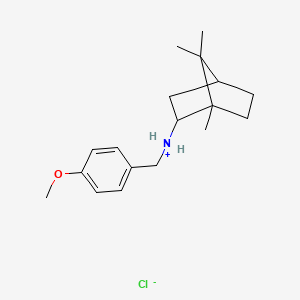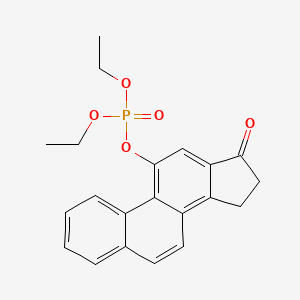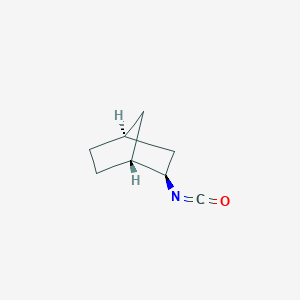
Exo-2-norbornylisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exo-2-norbornylisocyanate is an organic compound with the molecular formula C8H11NO. It is a derivative of norbornane, a bicyclic hydrocarbon, and contains an isocyanate functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Exo-2-norbornylisocyanate can be synthesized through the isomerization of exo-2-norbornylthiocyanate. This process involves the formation of a non-classical ion intermediate, which then rearranges to form the isocyanate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of thiocyanate precursors and controlled reaction conditions to ensure the formation of the desired isocyanate product.
Analyse Des Réactions Chimiques
Types of Reactions: Exo-2-norbornylisocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, typically requiring a catalyst or elevated temperatures.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
Exo-2-norbornylisocyanate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential use in modifying biomolecules due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of exo-2-norbornylisocyanate involves its highly reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify other molecules, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Comparaison Avec Des Composés Similaires
Exo-2-norbornylisothiocyanate: Similar in structure but contains a thiocyanate group instead of an isocyanate group.
Norbornane derivatives: Other derivatives of norbornane with different functional groups.
Uniqueness: Exo-2-norbornylisocyanate is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical reactions. This makes it distinct from other norbornane derivatives that may not possess the same level of reactivity or application potential.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(1R,2R,4S)-2-isocyanatobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H11NO/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6-,7+,8+/m0/s1 |
Clé InChI |
HQTBWWAAVGMMRU-XLPZGREQSA-N |
SMILES isomérique |
C1C[C@@H]2C[C@H]1C[C@H]2N=C=O |
SMILES canonique |
C1CC2CC1CC2N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


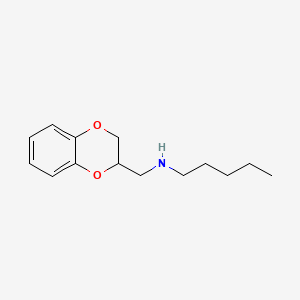


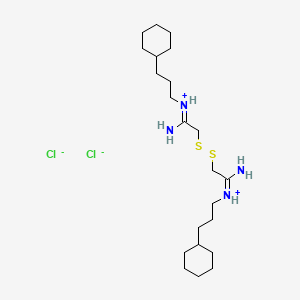
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
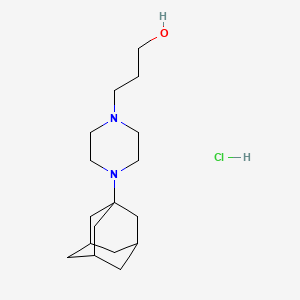
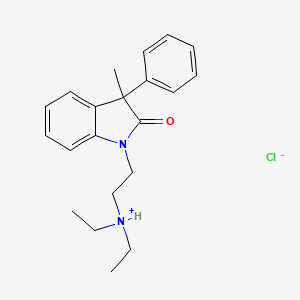

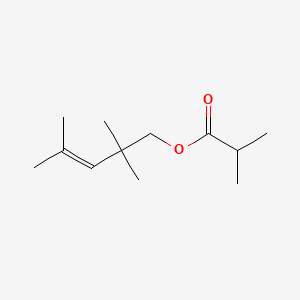
![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)
